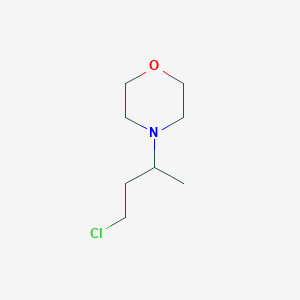

3-Morpholino-1-chlorobutane

Description

3-Morpholino-1-chlorobutane is a chlorinated alkane derivative featuring a morpholine moiety (a six-membered heterocyclic ring containing one oxygen and one nitrogen atom) at the 3-position of the butane chain. The morpholino group is known for its electron-donating properties and polarity, which may influence the compound’s reactivity and solubility compared to simpler haloalkanes .

Properties

Molecular Formula |

C8H16ClNO |

|---|---|

Molecular Weight |

177.67 g/mol |

IUPAC Name |

4-(4-chlorobutan-2-yl)morpholine |

InChI |

InChI=1S/C8H16ClNO/c1-8(2-3-9)10-4-6-11-7-5-10/h8H,2-7H2,1H3 |

InChI Key |

BOUMJRPCZKXCCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)N1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Chlorobutane (CAS 109-69-3)

1-Chlorobutane, a primary haloalkane, is synthesized via nucleophilic substitution (SN2) between butan-1-ol and HCl (or KCl/H2SO4) . Key differences between 1-chlorobutane and 3-morpholino-1-chlorobutane include:

- Reactivity: The morpholino group in 3-morpholino-1-chlorobutane introduces steric hindrance near the chlorine atom, likely slowing SN2 reactions compared to 1-chlorobutane. However, its electron-donating nature could stabilize carbocation intermediates in SN1 pathways.

- Safety: 1-Chlorobutane is flammable and irritant (OSHA HazCom 2012), while the morpholino substituent may alter toxicity profiles due to altered metabolic pathways .

3-(3-Chlorophenyl)cyclobutan-1-amine (CAS 1156296-61-5)

This compound features a chlorophenyl group attached to a cyclobutane ring. Compared to 3-morpholino-1-chlorobutane:

- Structure: The rigid cyclobutane ring and aromatic chlorophenyl group contrast with the flexible butane chain and heterocyclic morpholino group.

- Applications: 3-(3-Chlorophenyl)cyclobutan-1-amine may serve as a building block for pharmaceuticals, while 3-morpholino-1-chlorobutane’s reactivity could make it suitable for alkylation or cross-coupling reactions .

Morpholino-containing Analogues (e.g., 3-Morpholino-1-phenylpropan-1-one hydrochloride)

This compound (CAS 1020-16-2) shares the morpholino group but differs in its propanone backbone and phenyl substituent:

- Salt Formation: The hydrochloride salt in highlights the morpholino group’s ability to form stable salts, a property that 3-morpholino-1-chlorobutane might share under acidic conditions .

Limitations and Notes

- Structural Analogues: Comparisons rely on structurally related compounds (e.g., 1-chlorobutane, morpholino-containing molecules) to infer trends.

- Further Research : Experimental data on synthesis, crystallography (as in ), and reactivity are required for conclusive analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.